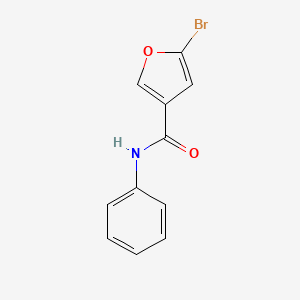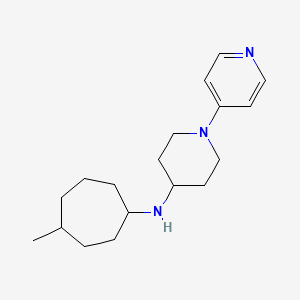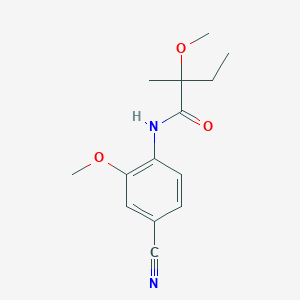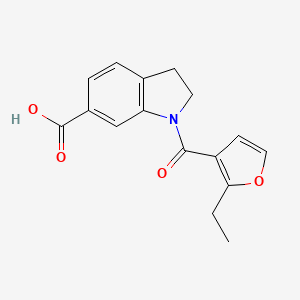![molecular formula C14H19NO4S B6633184 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid, also known as MCBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCBM is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid reduces inflammation, pain, and fever.
Biochemical and physiological effects:
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been found to exhibit excellent bioavailability and pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 4-6 hours. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is primarily metabolized by the liver and excreted in the urine. It has been found to be well-tolerated and safe for use in humans.
Advantages and Limitations for Lab Experiments
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established compound that has been extensively studied for its therapeutic potential. Its anti-inflammatory, analgesic, and antipyretic properties make it a valuable tool for researchers studying inflammatory conditions. However, one limitation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is that it is a sulfonamide derivative, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. One potential area of research is the development of novel 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, the use of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in combination with other anti-inflammatory agents may also be explored. Overall, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a promising compound with significant potential for the treatment of various inflammatory conditions.
Synthesis Methods
The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the reaction of 3-bromo-benzoic acid with 1-methylcyclobutanemethanamine in the presence of a catalyst. The resulting product is then treated with sodium sulfite to form the final compound, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established process and has been reported in several scientific publications.
Scientific Research Applications
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has also been found to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins. These properties make 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and fever.
properties
IUPAC Name |
3-[(1-methylcyclobutyl)methylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(6-3-7-14)10-15-20(18,19)9-11-4-2-5-12(8-11)13(16)17/h2,4-5,8,15H,3,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQTFDRFWZNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNS(=O)(=O)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)




![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)